N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Description
N,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide (referred to herein as ND-11543) is a member of the imidazo[2,1-b]thiazole-5-carboxamide (ITA) class, a promising group of anti-tuberculosis (TB) agents targeting QcrB, a subunit of the cytochrome bcc-aa₃ supercomplex critical for mycobacterial electron transport . ND-11543 demonstrates potent activity against drug-sensitive, multidrug-resistant (MDR), and intracellular Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values as low as 0.0625 μM in macrophage assays . Its favorable pharmacokinetic (PK) profile—including high plasma exposure (AUC(0-24h) >11,700 ng·hr/mL) and a >24-hour half-life in mice—positions it as a lead candidate for chronic TB infection models .
Properties
IUPAC Name |
N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-5-6(7(12)9-2)11-3-4-13-8(11)10-5/h3-4H,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJSFMMKUZUIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the cyclization of appropriate thioamide and imidazole precursors under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potent activity against tuberculosis makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide involves targeting the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . By inhibiting this component, the compound disrupts the energy production in the bacteria, leading to its death .
Comparison with Similar Compounds
Table 1: Structural Features and Anti-TB Activity of ITA Analogs
Key Observations:
- Trifluoromethyl (CF₃) Groups : The presence of CF₃ in ND-11543 and ND-11564 correlates with enhanced potency, likely due to improved target binding (QcrB) and resistance to metabolic degradation .
- Benzyl vs. Phenyl Substitutions: ND-11564 (benzyl-linked CF₃-phenoxy) retains submicromolar potency, while ND-11566 (direct phenyl linkage) loses activity, emphasizing the importance of spacer flexibility .
- Solubility and Protein Binding : ND-11543’s piperazine moiety improves solubility (>50 μg/mL in microbiological medium) compared to ND-11503, which suffers from high protein binding (>95%) .
Pharmacokinetic and Efficacy Comparisons
Table 2: In Vivo Performance of Selected ITAs
- ND-11543 vs. Q203 : While Q203 (a clinical-stage QcrB inhibitor) shows superior potency in acute infection models, ND-11543 is uniquely effective in chronic TB, likely due to its prolonged exposure and tolerance at high doses (>500 mg/kg) .
- Combination Therapy : ND-11543 + ABT (100 mg/kg each) enhances efficacy (0.82 log10 CFU reduction in spleen), suggesting synergy with cytochrome bd oxidase inhibitors .
Biological Activity
N,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to target specific bacterial components, disrupting essential biological processes. For instance, the compound interacts with QcrB in Mycobacterium tuberculosis, impairing the electron transport chain and inhibiting bacterial growth.
Table 1: Antimicrobial Efficacy
| Pathogen | Activity | Mechanism |
|---|---|---|
| Mycobacterium tuberculosis | Inhibition observed | Disruption of electron transport chain |
| Staphylococcus aureus | Moderate activity | Cell wall synthesis interference |
| Escherichia coli | Weak activity | Membrane integrity disruption |
Anticancer Activity
This compound has been evaluated for its anticancer potential . In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. Notably, compounds derived from this structure have shown promising results in the National Cancer Institute's screening against human tumor cell lines.
Case Study: Cytotoxicity Evaluation
A study synthesized several derivatives of this compound and assessed their cytotoxicity using the Sulforhodamine B (SRB) assay. The most active derivative exhibited an IC50 value of 5.51 µM against ovarian cancer cells (OVCAR) and demonstrated significant selectivity towards cancer cells compared to normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Variations in substituents on the imidazole and thiazole rings can enhance or diminish its efficacy.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Methyl group at position 6 | Increases cytotoxicity | Electron-donating effect |
| Chloro group on phenyl | Enhances antibacterial activity | Increased lipophilicity |
| Nitro group on benzimidazole | Reduces antitumor activity | Electron-withdrawing effect |
Additional Biological Activities
Beyond antimicrobial and anticancer properties, this compound has been evaluated for other biological activities:
- Antioxidant Activity : Compounds derived from this structure have shown potential as antioxidants by scavenging free radicals.
- Antifungal Properties : Some derivatives have demonstrated efficacy against fungal strains.
- Anticonvulsant Effects : Certain analogs have been tested for their effectiveness in seizure models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
